ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The indole ring system is a common structural motif in many natural products and active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of related indole carboxylate derivatives has been explored through various methods. For instance, methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates were prepared from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes, followed by acetylation and cyanation . This method showcases the utility of the Morita-Baylis-Hillman reaction in constructing indole derivatives with a cyanomethyl group.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. In the case of ethyl 7-cyanomethyl-1H-indole-1-carboxylate, the ethyl carboxylate plane forms a dihedral angle with the indole ring system, and the molecules are linked into centrosymmetric dimers by strong π–π interactions in the crystal structure . These structural features are crucial for the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including cyclopropanation-ring expansion reactions , intramolecular cyclizations , and Friedel-Crafts acylation . These reactions allow for the functionalization of the indole core and the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of substituents such as the cyanomethyl group can affect the compound's polarity, solubility, and reactivity. The crystal structure of ethyl 7-cyanomethyl-1H-indole-1-carboxylate reveals that the molecules form dimers and are stacked along the crystal axis, which may impact the compound's melting point and solubility . Additionally, the reactivity of the indole ring can be modulated by the presence of electron-withdrawing or electron-donating groups, which can be strategically introduced through synthetic transformations .
Scientific Research Applications
Acylation Reactions
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is extensively used in acylation reactions. For example, it undergoes the Friedel-Crafts acylation, reacting with various acylating agents to yield acylated products at specific positions on the indole nucleus (Tani et al., 1990). Additionally, it's involved in a general method for C-3 acylation, effectively yielding ethyl 3-acylindole-2-carboxylates (Murakami et al., 1985).
Photochemistry and Synthesis of Indoles
The compound plays a crucial role in photochemistry, especially in the synthesis of indole derivatives. Irradiation of certain derivatives in ethanol leads to the formation of specific indole carboxylates with potential as synthetic intermediates (Ikeda et al., 1977). It also contributes to the synthesis of homoindoles through photochemical reactions (Ikeda et al., 1974).
Catalysis and Hydrogenation
In catalysis, this chemical is used in the selective hydrogenation process. A study shows its conversion to tetrahydro-1H-indole-2-carboxylate using a specific catalyst, demonstrating its application in chemical synthesis (Ruqi et al., 2014).
Novel Syntheses and Reactions
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is involved in diverse syntheses, like the preparation of benzoylamino derivatives, indicating its versatility in organic synthesis (Cucek & Verček, 2008). Another study explores its use in novel dimerization reactions, forming unique indole derivatives (Nagarathnam & Johnson, 1993).
Advanced Applications
Further advanced applications include its role in the synthesis of new antiarrhythmic agents and in three-component tandem reactions for the synthesis of pyrimido[1,2-a]indoles (Javed & Shattat, 2005), (Gupta et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-(cyanomethyl)indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-9-10-5-3-4-6-11(10)15(12)8-7-14/h3-6,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDUBSKEZATIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351907 | |
Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |
CAS RN |
126718-04-5 | |
Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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